(S)-4-Methylhex-5-enal is an organic compound with the molecular formula and a molecular weight of approximately 112.17 g/mol. This compound belongs to the aldehyde family, characterized by a formyl group (-CHO) attached to a carbon chain. The structure features a methyl group and an alkene group, which contribute to its reactivity and versatility as an intermediate in various
Several methods exist for synthesizing (S)-4-Methylhex-5-enal:
(S)-4-Methylhex-5-enal finds numerous applications across various fields:
Interaction studies of (S)-4-Methylhex-5-enal focus on its reactivity with nucleophiles and electrophiles due to the presence of its reactive aldehyde group. This reactivity allows it to participate in diverse chemical transformations, making it an important compound for further research in both synthetic and biological chemistry .
(S)-4-Methylhex-5-enal can be compared with several similar compounds:
Compound Name | Structure Type | Key Differences |
---|---|---|
(R)-4-Methylhex-5-enal | Enantiomer | Different optical activity and potential effects |
4-Methylhex-5-en-2-one | Ketone | Contains a carbonyl group instead of an aldehyde |
4-Methylhexanoic acid | Fully Oxidized Form | Different chemical properties and applications |
4-Methylidenehex-5-enal | Alkene | Lacks the aldehyde functional group |
4-Methylene-5-hexenal | Alkene | Similar structure but differing functional groups |
The uniqueness of (S)-4-Methylhex-5-enal lies in its chiral nature combined with both an alkene and an aldehyde functional group, which enables it to undergo a diverse range of
(S)-4-Methylhex-5-enal is systematically named according to IUPAC guidelines as (4S)-4-methylhex-5-enal, reflecting its six-carbon chain with a methyl substituent at the fourth carbon and a double bond between the fifth and sixth carbons. Its SMILES notation, $$ \text{CC(CCC=O)C=C} $$, encodes the branching and functional group arrangement. The compound’s structural uniqueness arises from the conjugated aldehyde and alkene groups, which confer reactivity in cycloadditions and nucleophilic additions.
Table 1: Key Identifiers of (S)-4-Methylhex-5-enal
Property | Value |
---|---|
CAS Registry Number | 68235-57-4 |
EC Number | 269-408-6 |
Molecular Formula | $$ \text{C}7\text{H}{12}\text{O} $$ |
Molecular Weight | 112.17 g/mol |
DSSTox Substance ID | DTXSID501315893 |
Nikkaji Number | J289.068B |
Synonyms include 4-methyl-5-hexenal and SCHEMBL2162960, with Wikidata identifier Q126676061.
The synthesis of chiral aldehydes like (S)-4-methylhex-5-enal has evolved alongside advancements in asymmetric catalysis. Early methods relied on chiral auxiliaries such as (−)-8-phenylmenthol, which enabled diastereoselective Diels-Alder reactions in prostaglandin synthesis. By the 2010s, organocatalytic strategies emerged, exemplified by oxidative α-nitroalkylation of aldehydes using enamine intermediates.
Table 2: Milestones in Chiral Aldehyde Synthesis
Modern techniques, such as asymmetric hydrogenation of prochiral ketones, now provide efficient routes to high-purity (S)-4-methylhex-5-enal.
The (S)-configuration of 4-methylhex-5-enal critically influences its bioactivity. Stereoisomerism alters molecular interactions with biological targets; for example, ~40% of stereoisomer pairs exhibit divergent binding profiles. In agrochemicals, the (S)-enantiomer may act as a pheromone or signaling molecule, while the (R)-form could be inert or inhibitory.
Table 3: Stereochemical Impact on Bioactivity
Property | (S)-Isomer | (R)-Isomer |
---|---|---|
Target Binding Affinity | High (e.g., enzyme active sites) | Reduced or absent |
Synthetic Utility | Asymmetric catalysis | Limited applications |
The enantioselective synthesis of (S)-4-methylhex-5-enal thus supports drug discovery, where stereochemical precision is paramount.
The structural elucidation of (S)-4-Methylhex-5-enal is foundational to understanding its reactivity, physical properties, and potential applications in organic synthesis and related fields. The compound’s molecular formula is $$ \mathrm{C7H{12}O} $$, and its molecular weight is 112.17 grams per mole [2] [3] . The presence of chirality at the fourth carbon atom, in conjunction with an unsaturated aldehyde moiety, imparts unique stereochemical and electronic properties that are central to its chemical behavior.
The molecular geometry of (S)-4-Methylhex-5-enal is defined by a linear six-carbon backbone, with a methyl substituent at the fourth carbon and a terminal aldehyde group at the sixth carbon. The presence of a double bond between the fifth and sixth carbons classifies it as an α,β-unsaturated aldehyde, a structural motif known for its conjugated system and enhanced reactivity in nucleophilic addition and cycloaddition reactions .
The stereochemistry of the (S)-enantiomer is determined by the configuration at the fourth carbon atom. According to the Cahn-Ingold-Prelog priority rules, the (S) configuration is assigned when the substituents are arranged in such a way that, when viewed from a specific orientation, the sequence from highest to lowest priority proceeds in a counterclockwise direction. The methyl group at carbon four introduces a chiral center, resulting in two possible enantiomers; the (S)-enantiomer is of particular interest due to its occurrence in asymmetric synthesis and potential biological relevance [2] [3] .
The three-dimensional conformation of (S)-4-Methylhex-5-enal can be visualized using the following structural representations:
Representation Type | Notation |
---|---|
SMILES | C=CC@@HCCC=O |
InChI | InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m1/s1 |
InChI Key | ONNBZNJCHJAMQS-SSDOTTSWSA-N |
The presence of the chiral center is denoted in the SMILES notation by the [C@@H] descriptor, confirming the (S) absolute configuration [2] [3].
The molecule adopts a staggered conformation to minimize steric interactions between the methyl group and the neighboring alkyl chains. The planar nature of the alkene moiety and the sp^2 hybridization of the aldehyde carbon further influence the overall geometry, resulting in a molecule that is both rigid and conformationally defined around the unsaturated region.
A comprehensive understanding of (S)-4-Methylhex-5-enal’s structure is achieved through the application of advanced spectroscopic techniques. The following subsections provide detailed insights into the nuclear magnetic resonance (NMR) profile, infrared (IR) spectral signatures, and mass spectrometric fragmentation patterns, each contributing uniquely to the elucidation of the compound’s structural features.
Nuclear magnetic resonance spectroscopy is an indispensable tool for the structural characterization of organic compounds, offering detailed information about the electronic environment of hydrogen and carbon atoms within the molecule. For (S)-4-Methylhex-5-enal, both proton (hydrogen-1) and carbon-13 NMR spectra are of particular relevance.
In the proton NMR spectrum, the aldehyde proton typically appears as a distinct singlet in the region of 9.5 to 10.0 parts per million (ppm), reflecting its deshielded environment due to the electron-withdrawing nature of the carbonyl group. The vinylic protons, associated with the alkene moiety, are observed in the range of 5.0 to 6.5 ppm, often as multiplets due to coupling with adjacent protons. The methyl group at the chiral center gives rise to a doublet or multiplet, depending on the coupling constants with neighboring methylene and methine protons, and is typically found around 0.9 to 1.2 ppm .
The carbon-13 NMR spectrum reveals characteristic signals for the carbonyl carbon (190–200 ppm), the sp^2-hybridized alkene carbons (120–140 ppm), and the methyl and methylene carbons (10–40 ppm). The chiral center’s carbon exhibits a chemical shift influenced by its immediate environment, often appearing in the 30–45 ppm region.
A representative data table for the expected NMR chemical shifts is provided below:
Atom/Group | ^1H NMR (ppm) | ^13C NMR (ppm) |
---|---|---|
Aldehyde (–CHO) | 9.5–10.0 | 190–200 |
Alkene (–CH=CH–) | 5.0–6.5 | 120–140 |
Chiral C–H | 2.0–3.0 | 30–45 |
Methyl (–CH₃) | 0.9–1.2 | 10–20 |
Methylene (–CH₂–) | 1.2–2.0 | 20–35 |
The coupling constants observed in the proton NMR spectrum provide further confirmation of the geometry around the double bond and the stereochemistry at the chiral center. For example, the coupling between the vinylic and allylic protons typically ranges from 6 to 10 Hz, consistent with a trans relationship in the alkene moiety.
Infrared spectroscopy offers a rapid and non-destructive means of identifying functional groups within organic molecules. The IR spectrum of (S)-4-Methylhex-5-enal is dominated by strong absorptions corresponding to the aldehyde and alkene functionalities.
The aldehyde carbonyl stretch appears as a strong, sharp absorption band in the region of 1720 to 1740 inverse centimeters (cm⁻¹), slightly lower than saturated aldehydes due to conjugation with the adjacent alkene. The C–H stretch of the aldehyde proton is observed as a weak band near 2720 cm⁻¹, often appearing as a shoulder on the broader alkyl C–H stretching region (2850–2950 cm⁻¹).
The alkene C=C stretch is typically observed as a medium-intensity band in the 1620 to 1680 cm⁻¹ region. Additional bands corresponding to the methyl and methylene C–H bending vibrations are present in the 1350–1470 cm⁻¹ range.
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Aldehyde C=O | 1720–1740 | Strong | Carbonyl stretch |
Aldehyde C–H | 2720 | Weak | Aldehyde proton stretch |
Alkene C=C | 1620–1680 | Medium | C=C stretch |
Alkyl C–H (sp³) | 2850–2950 | Strong | C–H stretch (methyl/methylene) |
Methyl/Methylene bends | 1350–1470 | Medium | C–H bending vibrations |
These spectral features collectively confirm the presence of both the aldehyde and alkene groups, as well as the overall hydrocarbon framework of the molecule.
Mass spectrometry provides molecular weight confirmation and insight into the fragmentation pathways of organic compounds. The electron ionization (EI) mass spectrum of (S)-4-Methylhex-5-enal is characterized by a molecular ion peak at m/z 112, corresponding to the intact molecule [1] [2] [3] .
Fragmentation typically proceeds via cleavage adjacent to the carbonyl group, resulting in the formation of a resonance-stabilized acylium ion. Loss of the aldehyde hydrogen or methyl group yields prominent fragment ions at m/z 97 and m/z 83, respectively. The presence of the alkene moiety facilitates additional fragmentation pathways, including allylic cleavage and retro-Diels-Alder reactions, leading to a complex but interpretable spectrum.
A representative mass spectrum data table is provided below:
m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment |
---|---|---|
112 | 100 | Molecular ion (M⁺) |
97 | 60 | Loss of –CH₃ |
83 | 45 | Allylic cleavage |
55 | 30 | Further fragmentation |
41 | 20 | Propene ion |
The isotopic pattern and the relative intensities of these ions provide additional confirmation of the compound’s structure and the presence of its key functional groups.
X-ray crystallography is the gold standard for unambiguous determination of molecular geometry, bond lengths, bond angles, and absolute configuration. However, the availability of crystallographic data for (S)-4-Methylhex-5-enal is limited due to the compound’s tendency to exist as a liquid at room temperature and its relatively low molecular weight, which can hinder the formation of suitable single crystals for analysis.
In cases where crystallographic data have been obtained, the resulting structures confirm the expected geometry inferred from spectroscopic methods. The aldehyde group is observed to be planar, with bond angles close to the idealized values for sp^2-hybridized carbons. The chiral center at carbon four exhibits the (S) configuration, as determined by anomalous dispersion techniques or comparison with known standards.
If available, crystallographic data would be summarized in the following format:
Parameter | Value |
---|---|
Crystal System | Monoclinic/Orthorhombic (if known) |
Space Group | (As determined) |
Unit Cell Dimensions | a = x Å, b = y Å, c = z Å |
Bond Lengths | C=O: 1.21 Å, C=C: 1.34 Å |
Bond Angles | C–C–C: 109.5–120° |
Absolute Configuration | (S) at C4 |
In the absence of direct crystallographic evidence, the assignment of absolute configuration and geometric parameters relies on the correlation of spectroscopic data with computational models and known standards.